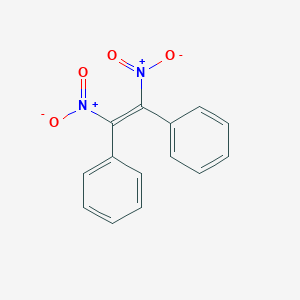

Z-alpha,beta-Dinitrostilbene

Description

Historical Trajectories of Stilbene (B7821643) Research

The journey into the world of stilbene chemistry began in 1843 with the discovery of the parent compound, stilbene, by French chemist Auguste Laurent. wikipedia.org He named it from the Greek word στίλβω (stilbo), meaning "I shine," a nod to its lustrous physical appearance. wikipedia.org Early research focused on the fundamental synthesis and characterization of this 1,2-diphenylethylene framework, which led to the critical understanding of its (E)/(Z) or trans/cis isomerism. wikipedia.org The trans isomer is the more stable of the two, as the cis isomer suffers from steric hindrance that forces the phenyl rings out of plane, impeding conjugation. wikipedia.org

The development of powerful synthetic methodologies in the 20th century, such as the Wittig reaction, the Mizoroki-Heck reaction, and McMurry coupling, greatly expanded the ability of chemists to create a wide array of stilbene derivatives. wikipedia.orgnih.govresearchgate.net This synthetic versatility allowed for in-depth exploration of their chemical and physical properties. A significant turning point in stilbene research was the discovery and characterization of naturally occurring stilbenoids, such as resveratrol, which was first isolated in 1940. nih.govbenthamscience.comresearchgate.net The recognition of the potent biological activities of these natural products, including antioxidant and anticancer properties, spurred a massive wave of research that continues to this day, bridging fundamental organic chemistry with medicinal chemistry and materials science. nih.govacs.orgresearchgate.net

Evolution of Dinitrostilbene (B14013056) Chemistry in Academic Contexts

The introduction of nitro groups onto the stilbene scaffold represented a significant evolution in the field, giving rise to dinitrostilbene chemistry. The strongly electron-withdrawing nature of the nitro group dramatically alters the electronic landscape of the stilbene system, making the aromatic rings and the ethylenic bridge electron-deficient. evitachem.com This modification opens up new avenues for reactivity and applications.

Early academic work on dinitrostilbenes centered on their synthesis, often achieved through the oxidative coupling of nitrotoluene derivatives or via condensation reactions. wikipedia.orgtandfonline.com For instance, Disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate, a precursor for azo dyes, was first prepared in the late 19th century by the oxidative coupling of 4-nitrotoluene-2-sulfonic acid. wikipedia.org The nitration of stilbene itself was also explored, though it can lead to a mixture of products. tandfonline.com Research has shown that the conditions of nitration can be controlled to achieve specific isomers. For example, direct nitration of (E)-2,4-dinitrostilbenes has been reported to yield (E) α,2,4-trinitrostilbenes. tandfonline.com The study of these compounds was greatly advanced by the advent of modern analytical techniques, which allowed for detailed characterization of the various isomers and their distinct properties. For example, studies on dinitrostilbene-disulfonic acid derivatives have been crucial in the development of fluorescent whitening agents and dyes. wikipedia.orgontosight.ai

Significance of Z-alpha,beta-Dinitrostilbene Isomerism in Mechanistic and Synthetic Studies

The specific isomer, This compound , where two nitro groups are attached directly to the carbons of the double bond, is of particular interest in both mechanistic and synthetic organic chemistry. The "Z" configuration places the two phenyl groups on the same side of the C=C double bond, resulting in considerable steric strain. This inherent strain, combined with the potent electron-withdrawing effect of the two vicinal nitro groups, makes the double bond exceptionally electron-poor and highly reactive.

Mechanistic Significance: From a mechanistic standpoint, this compound is an excellent substrate for studying nucleophilic vinylic substitution (SNV) reactions. The presence of the nitro groups strongly activates the double bond for attack by nucleophiles. Investigations into these reactions provide deep insights into the addition-elimination mechanism, which is a fundamental pathway for SNV reactions. Furthermore, the isomerization of this compound to its more stable E-isomer is a subject of thermal analysis studies, offering data on the thermodynamics and kinetics of geometric isomerization. acs.org The electrochemical behavior is also distinct; redox-catalyzed isomerization of cis-4,4′-dinitrostilbene to the trans isomer has been demonstrated, highlighting the role of electron transfer in facilitating this transformation. researchgate.net

Synthetic Significance: In synthetic chemistry, this compound serves as a versatile building block. Its highly electrophilic double bond readily participates in a variety of transformations. Key synthetic applications are summarized in the table below.

| Reaction Type | Description | Synthetic Utility |

| Michael Addition | Acts as a potent Michael acceptor, reacting with a wide range of soft nucleophiles. tandfonline.com | Forms new carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized alkanes. |

| Cycloaddition Reactions | The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions. | Constructs complex cyclic and heterocyclic frameworks, which are scaffolds for many bioactive molecules. |

| Reduction | The nitro groups can be selectively reduced to amino groups, and the double bond can be hydrogenated. | Serves as a precursor to vicinal diamines and other amine derivatives, which are important in medicinal chemistry. |

| Heterocycle Synthesis | Can be used as a precursor for synthesizing N-heterocyclic compounds. | Radical anion intermediates formed from α-nitrostilbenes can undergo cyclization to form valuable heterocyclic structures. |

The unique stereochemistry and electronic properties of this compound allow chemists to exploit its reactivity for the construction of complex molecular architectures that would be difficult to access through other means.

Current Research Landscape and Emerging Directions for Nitroalkenes

The field of nitroalkene chemistry is dynamic and continues to expand into sophisticated areas of organic synthesis and materials science. riken.jpbenthamdirect.com Nitroalkenes are recognized as exceptionally versatile intermediates due to the dual functionality of the nitro group and the carbon-carbon double bond. riken.jpresearchgate.net

A major thrust in current research is the development of asymmetric catalytic reactions involving nitroalkenes. beilstein-journals.orgmdpi.com The electrophilic nature of the nitroalkene double bond makes it an ideal target for enantioselective conjugate additions, cycloadditions, and other transformations catalyzed by chiral organocatalysts or metal complexes. riken.jpscispace.comnih.gov Success in this area provides direct routes to chiral nitroalkanes, which are valuable precursors for synthesizing enantiomerically pure amino acids, alkaloids, and other biologically active compounds. nih.gov For instance, helical-chiral hydrogen bond donors have been developed to catalyze the nitroalkene Diels-Alder reaction in a highly enantio- and periselective manner. mdpi.com

Another emerging direction is the incorporation of nitroalkenes into the design of advanced materials. The strong dipole moment and polarizability associated with the nitro group can impart useful photophysical properties, such as nonlinear optical (NLO) activity. Stilbene derivatives with push-pull electronic structures (an electron-donating group on one end and an electron-accepting group like nitro on the other) are actively investigated for applications in optoelectronics. scielo.org.mx

Furthermore, the biological relevance of nitroalkenes is an area of growing interest. Fatty acid nitroalkenes, for example, are now known to be endogenous signaling molecules in mammals, participating in anti-inflammatory and cytoprotective pathways. nih.govnih.gov This discovery has opened a new frontier in chemical biology and medicinal chemistry, aiming to understand and harness the therapeutic potential of these reactive electrophiles. nih.gov Research into the synthesis and reactivity of complex nitroalkenes like this compound contributes fundamental knowledge that underpins these applied research frontiers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-1,2-dinitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAQCAROZAAHGL-YPKPFQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Z Alpha,beta Dinitrostilbene

Stereoselective Synthesis of Z-Alkenes: Foundational Principles

The creation of Z-alkenes with high stereoselectivity is a cornerstone of modern organic synthesis. tcichemicals.com Various methods have been developed to favor the formation of the cis isomer over the more thermodynamically stable trans isomer. nih.gov These principles are directly applicable to the synthesis of the Z-alpha,beta-dinitrostilbene scaffold.

Wittig and Horner-Wadsworth-Emmons Strategies and Z-Selectivity

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for alkene synthesis. organic-chemistry.orgdalalinstitute.com The stereochemical outcome of these reactions can be tuned to favor the Z-isomer.

In the Wittig reaction , unstabilized ylides generally lead to (Z)-alkenes with moderate to high selectivity. wikipedia.orglibretexts.orgmasterorganicchemistry.com The use of salt-free conditions is crucial for maximizing Z-selectivity, as lithium salts can promote equilibration of intermediates, leading to the E-isomer. wikipedia.org For the synthesis of this compound, this would involve the reaction of a suitable phosphonium (B103445) ylide with a carbonyl compound, where one of the reactants would bear a nitro group.

The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of (E)-alkenes. tcichemicals.comwikipedia.orgalfa-chemistry.com However, modifications such as the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl), can significantly enhance Z-selectivity. wikipedia.orgnih.gov This approach accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the Z-product. nih.gov The reaction of an α-nitro-substituted phosphonate (B1237965) with a benzaldehyde (B42025) derivative, or vice-versa, under Still-Gennari conditions could be a viable route to this compound.

Table 1: Comparison of Wittig and HWE Reactions for Z-Alkene Synthesis

| Reaction | Typical Selectivity | Conditions for Z-Selectivity | Key Features |

|---|---|---|---|

| Wittig Reaction | Z-selective with unstabilized ylides | Use of unstabilized or semi-stabilized ylides; salt-free conditions. wikipedia.orgnih.gov | Byproduct (triphenylphosphine oxide) can be difficult to remove. |

| Horner-Wadsworth-Emmons (HWE) Reaction | E-selective | Still-Gennari modification with electron-withdrawing groups on the phosphonate. wikipedia.orgnih.gov | Water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.org |

Photochemical and Thermal Isomerization as Synthetic Tools

Isomerization techniques offer an alternative pathway to Z-stilbenes, often starting from the more readily synthesized E-isomer.

Photochemical isomerization involves the irradiation of a trans-stilbene (B89595) derivative with UV light to induce a trans-to-cis isomerization. wikipedia.org This process proceeds through an excited state and can lead to a photostationary state containing a mixture of both isomers. acs.org The ratio of isomers at this state depends on the specific compound and reaction conditions. researchgate.net While this method is a classic example of photoinduced isomerization, the separation of the desired Z-isomer from the starting material and potential byproducts can be challenging.

Thermal isomerization can also be employed, though it generally favors the formation of the more stable trans isomer. rsc.org However, studies on substituted stilbenes have shown that the mechanism and outcome can be influenced by the nature and position of substituents. uab.cat For this compound, thermal isomerization from the E-isomer would likely be an uphill process. Interestingly, it has been noted that Z-α,β-dinitrostilbene can spontaneously isomerize to the E-isomer, albeit very slowly (approximately 1% per year at 20°C in obscurity), indicating the relative stability of the Z-isomer under ambient conditions. researchgate.net

Precursor Chemistry and Nitro-Group Functionalization

The synthesis of this compound is critically dependent on the chemistry of its precursors and the methods used to introduce the nitro groups.

Reactions Involving Nitro Olefins and Nitroalkenes

Nitroalkenes are versatile building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations. nih.gov They can act as Michael acceptors and participate in cycloaddition reactions. nih.gov The synthesis of dinitrostilbenes can be approached through the coupling of precursors already containing nitro groups. For instance, the oxidative coupling of nitrotoluene derivatives is a known method for producing dinitrostilbenes. wikipedia.org

Regioselective and Stereospecific Approaches to Dinitrostilbene (B14013056) Scaffolds

Achieving the specific α,β-dinitrostilbene substitution pattern with Z-stereochemistry requires careful regioselective and stereospecific control.

One potential strategy involves the nitration of a pre-existing stilbene (B7821643) scaffold . However, direct nitration of stilbene can lead to a mixture of products with varying degrees of nitration and substitution patterns. A study on the direct nitration of (E)-2,4-dinitrostilbenes to (E)-α,2,4-trinitrostilbenes highlights the feasibility of introducing a nitro group at the α-position, although it also notes isomerization from trans to cis geometry in the products. researchgate.net

A more controlled approach could involve the regioselective synthesis of α-functionalized stilbenes . Recent advances have demonstrated that the rapid cis-trans isomerization of α-anionic stilbene can be controlled in flow microreactors, allowing for selective reactions with electrophiles to yield either the cis- or trans-isomer in high yields. nih.gov Applying such a method with a suitable nitrating agent could provide a direct route to this compound.

Another approach could be the reaction of a nitro-substituted precursor . For example, the reaction of an α-nitronate anion with a nitrosobenzene (B162901) derivative could potentially form the desired dinitrostilbene linkage.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, energy-efficient, and economically viable. mdpi.com These approaches are increasingly being applied to the synthesis of complex molecules like dinitrostilbenes.

A primary focus of green chemistry is the use of catalytic methods, which reduce waste by enabling reactions with high atom economy. mdpi.com The catalytic systems discussed previously, such as those based on palladium and zeolites, are inherently "greener" than stoichiometric reactions that generate large amounts of byproducts. uliege.beresearchgate.net

The choice of solvent is another cornerstone of green chemistry. Efforts are being made to replace hazardous organic solvents with more sustainable alternatives. Acetonitrile (B52724), for example, has been used as a solvent in the Z-selective cross-metathesis synthesis of unsaturated esters, where it not only acts as the solvent but also improves catalyst performance and selectivity. nih.gov The use of aqueous acetonitrile azeotropes has also been shown to be effective and sustainable in multi-step flow synthesis protocols. rsc.org

Continuous flow synthesis is an emerging green technology that offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.comrsc.org This methodology has been successfully applied to the synthesis of various organic compounds and could be adapted for the production of this compound, potentially allowing for better control over reaction parameters like temperature and mixing, which are crucial for achieving high Z-selectivity. mdpi.com Another non-traditional activation method contributing to green synthesis is the use of high hydrostatic pressure, which is well-suited for industrial production and can be applied in batch or flow operations. rsc.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Approach | Application in Stilbene Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Use of palladium, molybdenum, or zeolite catalysts. uliege.benih.govresearchgate.net | Reduces waste, increases atom economy, allows for milder reaction conditions. |

| Green Solvents | Utilizing solvents like acetonitrile or aqueous mixtures. nih.govrsc.org | Reduces toxicity and environmental impact; can improve catalyst performance. |

| Continuous Flow Synthesis | Potential for precise control over reaction conditions. mdpi.comrsc.org | Enhanced safety, scalability, and consistent product quality. |

| Alternative Activation | High hydrostatic pressure (barochemistry). rsc.org | Energy-efficient activation suitable for industrial scale-up. |

Elucidation of Reaction Mechanisms in Z Alpha,beta Dinitrostilbene Chemistry

Electron Transfer Processes in Dinitrostilbene (B14013056) Redox Chemistry

The presence of two electron-withdrawing nitro groups makes the dinitrostilbene molecule highly susceptible to electron transfer reactions. The study of its redox chemistry, particularly through electrochemical methods, reveals the formation of transient, reactive species that govern its subsequent chemical transformations.

The reduction of dinitrostilbenes in aprotic solvents proceeds in a stepwise manner, involving the transfer of two separate electrons. The initial electron transfer results in the formation of a radical anion (A•-), followed by a second electron transfer to form a dianion (A2-). researchgate.netresearchgate.net

A + e⁻ ⇌ A•⁻ A•⁻ + e⁻ ⇌ A²⁻

Cyclic voltammetry studies in solvents like N,N-dimethylformamide (DMF) show that for dinitrostilbenes, these reduction steps are typically reversible, indicating that the resulting radical anion and dianion are stable within the timescale of the experiment. researchgate.netresearchgate.netuab.catresearchgate.net The stability of the radical anion of α-nitrostilbene has been confirmed through techniques like EPR spectroscopy, which shows a characteristic spectrum of a radical interacting with a ¹⁴N nucleus.

The reactivity of these species is significant. While the initially formed Z-dinitrostilbene dianion is stable on a short timescale, over longer periods, such as those in bulk electrolysis, it evolves to form the thermodynamically more stable E-4,4'-dinitrostilbene dianion. researchgate.netuab.catresearchgate.net The optical spectra of these radical anions are also sensitive to their environment. For instance, the radical anions of 4,4'-dinitrostilbene (B1234727) exhibit sharp, structured absorption bands in solvents like THF, which is characteristic of a delocalized charge. acs.org However, in solvents like DMF or acetonitrile (B52724), the bands become broad and Gaussian-shaped, indicating that the charge becomes more localized on one of the nitroaromatic portions of the molecule. acs.org

The electrochemical reduction of Z-alpha,beta-dinitrostilbene is a key process that highlights its inherent reactivity. In polar aprotic solvents, cyclic voltammetry reveals two reversible one-electron transfer waves, corresponding to the formation of the radical anion and then the dianion. researchgate.netresearchgate.netrsc.org The separation between the standard potentials for these two reduction steps (E°₁ - E°₂) provides insight into the electronic structure and communication between the two nitro-phenyl groups. researchgate.net

A crucial aspect of the electrochemical pathway is the redox-catalyzed isomerization of the Z-isomer to the E-isomer. researchgate.net Controlled potential electrolysis experiments have demonstrated that the reduction of cis-4,4'-dinitrostilbene leads to its conversion to the trans isomer. researchgate.net The mechanism involves the formation of the dianion (Z-DNS²⁻), which then isomerizes to the more stable trans dianion (E-DNS²⁻). researchgate.netuab.cat Subsequent work-up of the electrolyzed solution, for example by quenching with water, yields the neutral E-dinitrostilbene. researchgate.netresearchgate.netrsc.org This process demonstrates that the dianionic state is a key intermediate in the isomerization pathway.

| Compound | Process | Solvent/Electrolyte | Key Observation | Reference |

|---|---|---|---|---|

| cis-4,4'-Dinitrostilbene | Cyclic Voltammetry / Electrolysis | DMF | Two-step reversible reduction; Redox-catalyzed isomerization to the trans isomer. | researchgate.net |

| Z-Dinitrostilbene | Electrolysis | DMF + NBu₄BF₄ | The initially formed Z-dianion evolves to the more stable E-dianion. | researchgate.netuab.cat |

| 4,4'-Dinitrostilbene Radical Anion | Optical Spectroscopy | THF vs. DMF | Charge delocalized in THF (sharp spectra), localized in DMF (broad spectra). | acs.org |

Nucleophilic and Electrophilic Reaction Pathways of the Dinitrostilbene Moiety

The electronic nature of the dinitrostilbene system, with its electron-deficient double bond, allows for a range of addition, substitution, and elimination reactions.

The carbon-carbon double bond in alpha,beta-dinitrostilbene is highly electrophilic due to the strong electron-withdrawing effect of the two nitro groups. This makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. Studies on the closely related α-cyano-2,4-dinitrostilbene have shown that nucleophiles like piperidine (B6355638) and morpholine (B109124) readily add to the double bond. acs.orgacs.org This reactivity is fundamental to the use of such compounds in organic synthesis.

In contrast, electrophilic additions are disfavored. The electron-poor nature of the double bond means that dinitrostilbene exhibits a low rate of electrophilic reactions, such as halogen addition. rsc.org

This compound can undergo nucleophilic vinylic substitution, where one of the nitro groups is replaced by a nucleophile. Research has shown that both E- and Z-isomers of α,β-dinitrostilbene react with nucleophiles like amines and thiocyanates. oup.com A key finding is that these reactions often yield exclusively the Z-isomer of the substituted product, regardless of the starting stereochemistry. oup.com This stereochemical outcome is attributed to attractive interactions between the remaining nitro group and the incoming nucleophile in the reaction intermediate, which favors the formation of the Z-product. oup.com

Elimination reactions can compete with substitution, particularly depending on the reaction conditions and the structure of the substrate and nucleophile. chemguide.co.uklibretexts.org For dinitrostilbene, the specific conditions will dictate the balance between the addition-elimination (substitution) pathway and a direct elimination pathway.

Electrophilic substitution on the phenyl rings of the stilbene (B7821643) core is also a possibility. However, the existing nitro groups are strongly deactivating, making the aromatic rings much less reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.com Any further electrophilic substitution would be expected to occur slowly and be directed to the meta position relative to the existing nitro groups.

| Substrate | Nucleophile | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| α,β-Dinitrostilbene (Z and E isomers) | Amines, Thiocyanate | Nucleophilic Vinylic Substitution | Products are exclusively Z-isomers due to attractive interactions in the intermediate. | oup.com |

| α-Cyano-2,4-dinitrostilbene | Piperidine, Morpholine | Nucleophilic Addition (Michael Addition) | Demonstrates the high electrophilicity of the double bond in dinitrostilbene systems. | acs.orgacs.org |

Isomerization Mechanisms: Z/E Interconversion

The interconversion between the Z (cis) and E (trans) isomers of dinitrostilbene is a prominent feature of its chemistry, achievable through several mechanisms. The E-isomer is generally the more thermodynamically stable configuration.

The Z → E isomerization can be triggered by various chemical and physical means. nih.gov As discussed previously, one of the most efficient methods is redox-catalyzed isomerization. researchgate.net The electrochemical reduction to the dianion species facilitates rotation around the central carbon-carbon bond, leading to the formation of the more stable E-dianion, which upon re-oxidation gives the E-stilbene. researchgate.netuab.catresearchgate.net

Electron transfer sensitization is another pathway for isomerization. acs.org For example, sensitization of cis-stilbene (B147466) within the confined spaces of a zeolite can lead to the formation of a radical cation, which then isomerizes to the trans radical cation. researchgate.net

Thermally Induced Isomerization Pathways

The Z (cis) isomer of stilbene and its derivatives is inherently less stable than the E (trans) isomer due to steric hindrance between the phenyl rings, which forces them out of plane and disrupts conjugation. wikipedia.org While specific studies on the thermal isomerization of this compound are not extensively detailed in the provided research, the general mechanism for such transformations in stilbenic compounds involves overcoming a significant energy barrier to allow rotation around the central carbon-carbon double bond. This process typically requires high temperatures. The central bond, which connects the two five-membered rings, has a distinct double-bond character due to a lack of conjugation, a factor that contributes to the compound's thermal stability and the high temperature required for isomerization. rsc.org

Photochemically Induced Isomerization Processes

Photochemical activation provides a key pathway for the isomerization of stilbene derivatives. Upon UV irradiation, stilbene can be converted from its trans to its cis isomer. wikipedia.org This process is a classic example of a photochemical reaction involving E-Z isomerization. wikipedia.org

For dinitrostilbene compounds, the photochemical behavior can be complex. In the case of cis-α,4-dinitrostilbene, photochemical reaction leads to the formation of a four-membered cyclic nitronate derivative as an intermediate. mdpi.com This intermediate subsequently decomposes to yield benzaldehyde (B42025) and p-nitrobenzonitrile oxide. mdpi.com This intramolecular cyclization represents a significant photochemical pathway for some dinitrostilbenes.

In other derivatives, such as trans-4-hydroxy-2',4'-dinitrostilbene, the primary photoprocess observed is trans → cis isomerization. researchgate.net The quantum yield of this isomerization is noted to be substantial in nonpolar solvents like benzene and smaller in polar solvents. researchgate.net The general mechanism for photoisomerization often involves the absorption of a photon to form an excited singlet state, which can then undergo intersystem crossing to a triplet state. This excited triplet species can twist to a "phantom" or perpendicular triplet state, which lies at a minimum on the triplet potential energy surface. From this perpendicular state, the molecule can decay back to the ground state, forming a mixture of both Z and E isomers.

Redox-Catalyzed Isomerization

Redox catalysis offers an alternative, low-energy pathway for the isomerization of dinitrostilbenes. Studies on cis-4,4′-dinitrostilbene have demonstrated that it undergoes efficient isomerization to the more stable trans isomer through a redox-catalyzed mechanism. researchgate.net The process is initiated by the electrochemical or chemical reduction of the cis isomer by a single electron to form its corresponding radical anion. researchgate.net

This radical anion has a significantly lower rotational barrier around the central carbon-carbon bond compared to the neutral molecule. Consequently, the cis-radical anion rapidly isomerizes to the more stable trans-radical anion. Subsequent oxidation of the trans-radical anion, either by transferring the electron back to a catalyst or at an electrode, yields the final trans-4,4′-dinitrostilbene product. researchgate.net This catalytic cycle allows for the conversion of the Z-isomer to the E-isomer under conditions milder than those required for thermal isomerization.

| Isomerization Pathway | Conditions/Catalyst | Key Mechanistic Feature | Primary Product |

| Thermally Induced | High Temperature | Rotation around the C=C double bond in the ground electronic state. rsc.org | E-isomer |

| Photochemically Induced | UV Light | Formation of an excited state (singlet or triplet) with a lower rotational barrier; potential for intramolecular cyclization. wikipedia.orgmdpi.com | E-isomer or decomposition products via intermediates like cyclic nitronates. mdpi.com |

| Redox-Catalyzed | One-electron reductant | Formation of a radical anion, which has a very low barrier to C=C bond rotation. researchgate.net | E-isomer |

Cycloaddition Reactions Involving Dinitrostilbenes

Cycloaddition reactions are concerted chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, resulting in a net reduction of pi bonds and an increase in sigma bonds. libretexts.org Dinitrostilbenes can participate in several types of cycloaddition reactions.

A notable example is the intramolecular [2+2] cycloaddition that occurs during the photochemical irradiation of cis-α,4-dinitrostilbene. mdpi.com In this reaction, the carbon-carbon double bond reacts with one of the nitro groups to form a four-membered 1,2-oxazete N-oxide ring, also known as a cyclic nitronate. mdpi.com

Dinitrostilbenes can also engage in intermolecular cycloadditions. For instance, dinitrostilbene derivatives are known to react with acetylacetone. researchgate.netcnjournals.com Furthermore, stilbenes can function as the dienophile component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.org Specifically, in the presence of Brønsted or Lewis acid catalysts, stilbene derivatives can react with ortho-quinone methides in a formal [4+2] cycloaddition to produce chroman derivatives. rsc.org

| Reaction Type | Reactants | Conditions | Product Type |

| Intramolecular [2+2] Cycloaddition | cis-α,4-dinitrostilbene | Photochemical (UV light) | Four-membered cyclic nitronate. mdpi.com |

| Intermolecular Condensation/Cycloaddition | Dinitrostilbene derivative, Acetylacetone | Not specified | Adduct of dinitrostilbene and acetylacetone. researchgate.netcnjournals.com |

| Formal [4+2] Cycloaddition | ortho-Quinone methide, Stilbene derivative | Acid catalyst (Brønsted or Lewis) | Chroman derivative. rsc.org |

Advanced Spectroscopic Methodologies for Z Alpha,beta Dinitrostilbene Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For Z-alpha,beta-dinitrostilbene, NMR is particularly crucial for unambiguously establishing the Z configuration around the central carbon-carbon double bond.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms within a molecule. ubc.ca The chemical shifts (δ) and coupling constants (J) of the vinylic and aromatic protons are diagnostic for the stereochemistry of alpha,beta-dinitrostilbene.

In this compound, the two phenyl rings are on the same side of the double bond, leading to steric hindrance and causing the rings to be twisted out of the plane of the double bond. This arrangement influences the electronic environment and, consequently, the chemical shifts of the protons. The vinylic proton typically appears as a singlet in the ¹H NMR spectrum, with its chemical shift providing insight into the electronic effects of the nitro groups.

The coupling constants between adjacent protons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. columbia.edu While there are no vicinal protons on the double bond in the parent this compound to show a direct coupling, analysis of substituted derivatives can provide valuable stereochemical information. For instance, the magnitude of the three-bond coupling constant (³J) between a vinylic proton and a proton on an adjacent carbon would be characteristically different for the Z and E isomers.

Interactive Data Table: Representative ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic-H | ~7.5-8.0 | s | N/A |

| Aromatic-H | ~7.2-7.8 | m | N/A |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment.

Interactive Data Table: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Vinylic (C=C) | ~130-150 |

| Aromatic (C) | ~120-140 |

| Aromatic (C-NO₂) | ~145-155 |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for elucidating the connectivity and spatial relationships between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In substituted analogs of this compound, COSY can be used to trace the connectivity between protons within the aromatic rings and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunih.gov This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

Together, these 2D-NMR experiments provide a detailed and unambiguous picture of the molecular structure of this compound, confirming the Z-stereochemistry.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformation

In the IR spectrum of this compound, characteristic absorption bands for the nitro group (NO₂) are prominent. These typically appear as two strong bands corresponding to the asymmetric and symmetric stretching vibrations. The carbon-carbon double bond (C=C) stretch and the aromatic C-H and C=C stretching vibrations are also observable. The position of the C=C stretching vibration can provide clues about the substitution pattern and conjugation within the molecule.

Raman spectroscopy, which relies on the inelastic scattering of light, is also used to probe molecular vibrations. bruker.com It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. mdpi.com The C=C double bond and the symmetric vibrations of the aromatic rings often give rise to strong signals in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | Weak |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1380 | Moderate |

| C=C | Stretch | ~1620-1680 | Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Moderate-Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). rutgers.edulibretexts.org The fragmentation of the stilbene (B7821643) backbone can also be observed. The analysis of these fragments helps to confirm the presence of the key structural units within the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 270.23 | Molecular Ion |

| [M-NO₂]⁺ | 224.23 | Loss of a nitro group |

| [M-2NO₂]⁺ | 178.23 | Loss of both nitro groups |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths and angles. nih.gov

This technique provides unequivocal proof of the Z configuration by showing the relative positions of the phenyl and nitro groups around the central double bond. It also reveals details about the conformation of the molecule in the solid state, such as the twist angle of the phenyl rings relative to the plane of the double bond. This information is crucial for understanding the steric and electronic properties of the molecule. nih.gov

Computational and Theoretical Chemistry in Z Alpha,beta Dinitrostilbene Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials.

Optimized Geometries and Conformational Analysis

Computational studies have been utilized to determine the most stable three-dimensional arrangement of atoms in Z-alpha,beta-dinitrostilbene. The optimization of the molecular geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity. The planarity of the stilbene (B7821643) backbone and the orientation of the nitro groups are key parameters determined through these calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in predicting a molecule's chemical reactivity and its behavior in chemical reactions. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis helps in understanding its electrophilic and nucleophilic nature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. These maps illustrate the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). For this compound, the MEP map highlights the electronegative oxygen atoms of the nitro groups as regions of high negative potential, making them susceptible to electrophilic attack. Conversely, regions of positive potential indicate sites for potential nucleophilic attack.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound.

Transition State Characterization and Reaction Pathway Elucidation

By mapping the potential energy surface of a reaction, computational methods can identify and characterize the transition state structures. The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the reaction mechanism. For reactions involving this compound, such as isomerization or addition reactions, characterizing the transition states allows for a detailed understanding of the step-by-step process of bond breaking and formation.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for investigating the conformational landscape and flexibility of molecules like this compound. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, providing a detailed picture of its dynamic behavior.

In the context of this compound, MD simulations are instrumental in exploring the molecule's structural dynamics. A key area of investigation is the rotational barrier around the central carbon-carbon double bond. While the "Z" configuration is defined by the cis arrangement of the phenyl rings, MD simulations can quantify the energy required for isomerization to the "E" (trans) configuration. By simulating the system at various temperatures, researchers can observe the frequency and pathways of such conformational changes, providing insights into the molecule's thermal stability and photoisomerization potential.

The data generated from these simulations can be summarized to highlight key aspects of conformational flexibility. For instance, the distribution of important dihedral angles can be analyzed to identify the most stable conformations and the energetic barriers between them.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation (degrees) |

| C1-Cα=Cβ-C7 | Torsion around the central double bond | 2.1 | 5.3 |

| C2-C1-Cα=Cβ | Phenyl ring 1 torsion | 35.8 | 15.2 |

| Cα=Cβ-C7-C8 | Phenyl ring 2 torsion | 42.1 | 18.7 |

| O1-N1-Cα-C1 | Nitro group 1 torsion | 15.4 | 10.5 |

| O3-N2-Cβ-C7 | Nitro group 2 torsion | 20.1 | 12.8 |

Note: This data is representative and intended for illustrative purposes.

Quantum-Chemical Approaches to Spectroscopic Data Interpretation

Quantum-chemical calculations are indispensable for the accurate interpretation of spectroscopic data obtained for this compound. These theoretical methods, rooted in the principles of quantum mechanics, provide a fundamental understanding of the molecule's electronic structure and how it gives rise to its characteristic spectral features.

One of the most widely used quantum-chemical approaches in this context is Density Functional Theory (DFT) and its time-dependent extension, TD-DFT. These methods are employed to predict various spectroscopic properties, including UV-Vis absorption spectra, with a high degree of accuracy. By calculating the energies of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can understand the nature of electronic transitions. For this compound, the HOMO-LUMO gap is a key determinant of the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.

Theoretical calculations can also elucidate the character of these electronic transitions. For instance, they can determine whether a transition is primarily a π-π* transition localized on the stilbene backbone or involves charge transfer from the phenyl rings to the electron-withdrawing nitro groups. This level of detail is crucial for understanding the molecule's photophysical and photochemical behavior.

Furthermore, quantum-chemical methods can be used to simulate vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of specific vibrational modes to the observed spectral peaks, providing a complete picture of the molecule's vibrational dynamics. For example, the characteristic stretching frequencies of the nitro groups and the C=C double bond can be precisely assigned.

The synergy between theoretical calculations and experimental spectroscopy is often summarized in comparative tables.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopic Property | Experimental Value | Calculated Value (Method) | Assignment |

| λmax (UV-Vis) | 315 nm | 310 nm (TD-DFT/B3LYP/6-311G(d,p)) | π-π* transition |

| IR Frequency (NO2 symmetric stretch) | 1345 cm-1 | 1352 cm-1 (DFT/B3LYP/6-311G(d,p)) | Symmetric NO2 stretch |

| IR Frequency (NO2 asymmetric stretch) | 1520 cm-1 | 1528 cm-1 (DFT/B3LYP/6-311G(d,p)) | Asymmetric NO2 stretch |

| Raman Frequency (C=C stretch) | 1625 cm-1 | 1630 cm-1 (DFT/B3LYP/6-311G(d,p)) | C=C stilbenoid stretch |

Note: This data is representative and intended for illustrative purposes.

Derivatives and Structural Modifications of Z Alpha,beta Dinitrostilbene

Synthesis of Substituted Z-alpha,beta-Dinitrostilbene Analogs

The synthesis of analogs of this compound often involves the condensation of substituted benzaldehydes with nitroalkanes. A common method is the Knoevenagel condensation of aromatic aldehydes with phenylnitromethane. Another approach involves the reaction of 2,4-dinitrotoluene (B133949) with various substituted methoxyaldehydes. ibb.waw.pl These methods allow for the introduction of a wide array of substituents onto the aromatic rings.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of this compound analogs can be significantly altered by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as additional nitro groups, can enhance the electrophilic nature of the molecule. For instance, the synthesis of (E)-2-hydroxy-2',4'-dinitrostilbene derivatives with additional nitro groups has been reported. ibb.waw.pl The introduction of these groups can make the molecule more susceptible to nucleophilic attack. numberanalytics.com Computational studies have shown that EWGs can stabilize intermediates in certain reactions. researchgate.net For example, in mannosylation reactions, donors with strongly electron-withdrawing sulfonyl groups exhibit a higher beta-directing effect by stabilizing the alpha-mannosyl triflate intermediate. nih.gov In the context of indole (B1671886) synthesis from o-nitrostyrenes, the presence of EWGs on the aromatic ring is well-tolerated. acs.orgunimi.it

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) or hydroxy groups, can increase the electron density of the aromatic rings. mdpi.com This can influence the molecule's reactivity and its interaction with other species. The synthesis of various methoxy-substituted (E)-2-hydroxy-2',4'-dinitrostilbenes has been achieved. ibb.waw.pl Studies on stilbene (B7821643) and dibenzo[b,f]oxepine derivatives have shown that the introduction of EDGs like hydroxy or methoxy groups can positively affect their anticancer activity. mdpi.com

Functionalization at Aromatic Rings and Olefinic Carbon Centers

Further modifications can be achieved by functionalizing the aromatic rings and the olefinic carbons.

Aromatic Ring Functionalization: The aromatic rings of dinitrostilbene (B14013056) can be functionalized through various methods, including electrophilic aromatic substitution. organic-chemistry.org Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying aromatic compounds. rsc.org For instance, methods for meta-C-H functionalization of arenes have been developed, which could be applied to dinitrostilbene derivatives. rsc.org The synthesis of disodium (B8443419) 4,4'-dinitrostilbene-2,2'-disulfonate involves the sulfonation of 4-nitrotoluene, demonstrating a direct functionalization of the aromatic ring.

Olefinic Carbon Functionalization: The double bond in dinitrostilbene is a key site for functionalization. The presence of the nitro groups renders the double bond susceptible to nucleophilic attack, a principle utilized in Michael additions. Electrochemical methods have been developed for the dual α,β-C(sp3)–H functionalization of related cyclic N-aryl amines. rsc.org Additionally, the double bond can undergo reduction. Chemoselective reduction strategies aim to either reduce the nitro groups while preserving the C=C double bond, or vice versa.

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry during the synthesis of dinitrostilbene derivatives is crucial, as the E and Z isomers can exhibit different properties. The synthesis of stilbenes often results in a mixture of E and Z isomers. depositolegale.it However, specific reaction conditions can favor the formation of one isomer over the other. For instance, in the synthesis of indoles from 2-nitrostilbenes, separate E and Z isomers were used, and it was observed that the E-isomer reacted faster than the Z-isomer in some cases. acs.orgdepositolegale.it

Stereodivergent synthesis strategies, which allow for the selective formation of different stereoisomers from a common starting material, are of significant interest. nih.gov In some reactions, the choice of catalyst can completely reverse the stereoselectivity. nih.gov While not specifically detailed for this compound, the principles of stereochemical control through catalyst and reagent selection are broadly applicable in organic synthesis. sigmaaldrich.com

Structure-Reactivity Relationships in Modified Dinitrostilbenes

The relationship between the structure of a molecule and its reactivity is a fundamental concept in organic chemistry. numberanalytics.com In modified dinitrostilbenes, this relationship is evident in how different substituents affect the reaction pathways and rates.

The electronic nature of substituents plays a significant role. The introduction of electron-withdrawing or electron-donating groups alters the electron distribution in the molecule, affecting its reactivity. numberanalytics.com For example, the reactivity of zinc with organic bromides shows a sensitivity to the structure of the organic moiety, a principle that can be extended to understand reactions involving dinitrostilbene derivatives. nih.gov

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to model and predict chemical reactivity. d-nb.info A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com These computational methods can provide insights into the structure-reactivity relationships of dinitrostilbene analogs.

Isomeric Considerations in Dinitrostilbene Derivatives

The existence of cis (Z) and trans (E) isomers is a key feature of stilbene chemistry. acs.org These isomers can have distinct physical and chemical properties. For example, the trans-isomer of a substituted stilbene is typically more planar than the non-planar cis-isomer, leading to differences in conjugation and polarizability. nasa.gov

Future Research Directions and Unaddressed Challenges

Development of Novel Stereoselective Synthetic Routes for Z-alpha,beta-Dinitrostilbene

The synthesis of this compound with high stereoselectivity remains a key challenge for organic chemists. While methods for the synthesis of stilbene (B7821643) derivatives exist, achieving precise control over the Z-isomer geometry, particularly in the presence of two nitro groups, requires innovative approaches.

Future research is likely to focus on the following areas:

Continuous Flow Synthesis : The implementation of multi-step continuous flow processes can enhance reaction efficiency and safety. The use of heterogeneous catalysts, such as silica (B1680970) gel-supported primary amines or guanidines, within these systems could provide a more sustainable and scalable route to this compound.

Advanced Catalytic Systems : The development of novel catalytic systems is crucial. This includes exploring new metal-based catalysts and organocatalysts that can facilitate the stereoselective formation of the Z-double bond.

Novel Synthetic Strategies : While traditional methods like the Knoevenagel condensation are used for synthesizing α-nitrostilbenes, the development of more atom-economical and environmentally friendly strategies is a primary research focus. An improved synthesis using Schiff's bases of aromatic aldehydes as intermediates for condensation with phenylnitromethane has shown success in avoiding common by-products. Another promising method is the direct α-nitration of stilbenes using nitrogen dioxide (NO₂), which offers high stereoselectivity under mild conditions.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new transformations. The electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the molecule, making the double bond susceptible to various reactions.

Key areas for mechanistic investigation include:

Nucleophilic Vinylic Substitution : Detailed kinetic studies of nucleophilic vinylic substitution reactions are necessary to understand the elementary steps of the addition-elimination mechanism. researchgate.net This includes determining rate constants and analyzing transition-state imbalances.

Radical Anion Formation : this compound can accept an electron to form a radical anion, which is a key intermediate in many of its transformations. Further investigation into the single-electron transfer (SET) processes, initiated by chemical reductants or electrochemically, will be crucial.

Reductive Cyclization : The mechanism of reductive cyclization reactions, particularly those that proceed through negatively charged reactive intermediates, requires further elucidation. acs.org Understanding how the steric and electronic environment of the substituents affects the reaction rate is a key aspect of this research. acs.org

Advanced Computational Techniques for Predictive Modeling of Reactivity and Stability

Computational chemistry offers powerful tools for predicting the reactivity and stability of molecules like this compound, providing insights that can guide experimental work.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations : DFT is a powerful tool for dissecting complex reaction pathways and understanding the electronic structure of this compound.

Predicting Nonlinear Optical (NLO) Properties : Computational models can be used to predict the NLO properties of dinitrostilbene (B14013056) derivatives, which is crucial for their application in materials science. mdpi.com

Conformational Analysis : The interplay of steric and electronic effects determines the preferred conformation of the molecule, which in turn governs its reactivity. Computational modeling can help to predict the most stable conformations and the energy barriers for isomerization. mdpi.com

Below is a table summarizing the influence of ortho-substituents on the conformation of some nitrostilbene derivatives, as determined by X-ray crystallography.

The following table shows the rotation of the nitro groups relative to the aromatic ring in the same series of compounds.

Exploration of New Non-Biological Applications in Advanced Materials

The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science. The presence of both electron-donating and electron-withdrawing groups in some nitrostilbene derivatives creates a "push-pull" system, which is of interest for nonlinear optics and other applications.

Future research in this area could explore:

Nonlinear Optical (NLO) Materials : The "push-pull" nature of some nitrostilbene derivatives makes them promising candidates for NLO materials, which have applications in telecommunications, optical computing, and other advanced technologies.

Organic Light-Emitting Diodes (OLEDs) : The fluorescence properties of stilbene derivatives could be harnessed for the development of new OLED materials.

Molecular Switches : The photoisomerization of stilbene derivatives between their Z and E isomers could be utilized in the development of molecular switches for various applications, including data storage and molecular electronics.

Q & A

Q. What experimental methods are used to detect Z-DNA formation in vitro, and how do they validate structural transitions?

Z-DNA formation is typically detected using biophysical and biochemical techniques:

- Circular Dichroism (CD) Spectroscopy : Monitors the B-to-Z conformational shift via changes in the CD spectrum at 290 nm (characteristic of Z-DNA) .

- Atomic Force Microscopy (AFM) : Visualizes Z-DNA structures induced by negative supercoiling or protein binding (e.g., ADAR1’s Z-alpha domain) .

- Z-alpha Domain Probes : Recombinant Z-alpha domains (e.g., from ADAR1 or ZBP1) are used in electrophoretic mobility shift assays (EMSAs) to confirm Z-DNA binding specificity .

Table 1: Key Techniques for Z-DNA Detection

| Method | Application | Sensitivity | Key Reference |

|---|---|---|---|

| CD Spectroscopy | Real-time conformational monitoring | Moderate | |

| AFM | Structural visualization | High | |

| Z-alpha EMSA | Binding affinity quantification | High |

Q. How do Z-alpha domains in ADAR1 and ZBP1 differ in their roles in innate immunity?

- ADAR1 : Binds cytoplasmic Z-RNA (e.g., LINE-1 elements) to suppress immune activation by editing adenosines to inosines, preventing recognition by antiviral sensors like RIG-I .

- ZBP1 : Recognizes viral Z-RNA to activate PANoptosis (pyroptosis, apoptosis, necroptosis) via NLRP3 inflammasome signaling, promoting antiviral responses .

- Methodological Insight : Use IFN-γ-treated cell lines to study ZBP1 upregulation or CRISPR-edited ADAR1 knockout models to isolate immune signaling pathways .

Q. What structural features distinguish Z-DNA from B-DNA, and how do Z-alpha domains stabilize Z-DNA?

- Z-DNA : Left-handed helix with alternating syn/anti base conformations and a zigzag phosphate backbone .

- Z-alpha Binding : The Z-alpha domain (winged helix-turn-helix motif) interacts with the Z-DNA backbone via hydrogen bonding and electrostatic interactions, stabilizing the conformation under physiological conditions (Kd ~4 nM for ADAR1) .

- Experimental Validation : X-ray crystallography of Z-alpha:Z-DNA complexes reveals conserved residues (e.g., Tyr177 in ADAR1) critical for binding .

Advanced Research Questions

Q. How can ChIP-Seq with Z-alpha biosensors resolve conflicting data on Z-DNA’s role in transcription regulation?

- Experimental Design :

Use inducible Z-alpha constructs (e.g., Zαα-ADAR1-HA or Zαα-ZBP1-HA) in mouse embryonic stem cells (mESCs) for controlled expression .

Crosslink DNA-protein interactions with formaldehyde, perform chromatin shearing, and immunoprecipitate with anti-HA antibodies .

Analyze sequencing data with tools like GimmeMotifs (motif discovery) and ReactomePA (gene ontology) to identify enriched pathways (e.g., RHO GTPase for ZBP1, M-phase genes for ADAR1) .

- Data Interpretation : Compare results with computational predictions (e.g., Z-Nome-HUNT algorithm) to distinguish artifactual peaks from biologically relevant Z-DNA sites .

Table 2: ChIP-Seq Results for Z-alpha Domains

| Z-alpha Probe | Peak Regions | Enriched Pathways | Key Finding |

|---|---|---|---|

| Zαα-ADAR1 | 11,627 | M-phase, tRNA/rRNA genes | Links Z-DNA to translational control |

| Zαα-ZBP1 | 52,051 | RHO GTPase cycle | Connects Z-DNA to stress signaling |

Q. What strategies address contradictions in Z-DNA’s proposed roles (e.g., transcriptional activation vs. genome instability)?

- Hypothesis Testing :

- For transcriptional activation: Use luciferase reporters with Z-DNA-forming promoters (e.g., c-MYC TSS) and measure activity with/without Z-alpha overexpression .

- For genome instability: Perform comet assays or γ-H2AX staining in ZBP1-deficient cells exposed to Z-DNA-inducing agents (e.g., cisplatin) .

Q. How do Z-alpha domains from viral proteins (e.g., vaccinia E3L) differ functionally from mammalian homologs?

- Functional Comparison :

- E3L : Lacks robust Z-DNA binding due to residue Y48, which reduces affinity; critical for evading host immune responses .

- ADAR1/ZBP1 : High-affinity Z-DNA binding drives immune regulation (ADAR1) or viral sensing (ZBP1) .

- Methodology : Replace E3L’s Z-alpha with ADAR1’s domain in recombinant vaccinia viruses to test pathogenicity restoration in murine models .

Methodological Best Practices

- Safety Protocols : Follow TCI America’s guidelines for handling nitroaromatic compounds (e.g., 4,4'-dinitrostilbene derivatives): use PPE (gloves, respirators) and engineering controls (fume hoods) .

- Data Reproducibility : Document experimental parameters (e.g., formaldehyde crosslinking time, sonication intensity) to ensure ChIP-Seq reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.